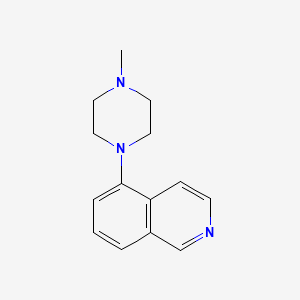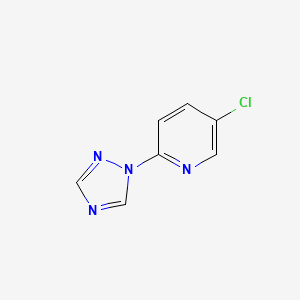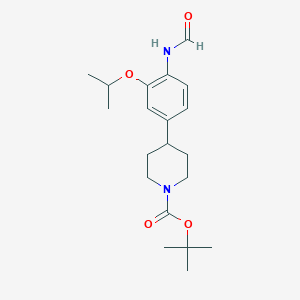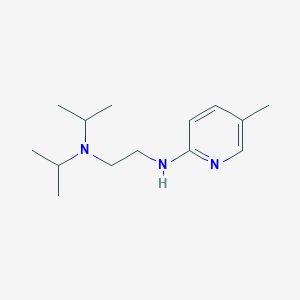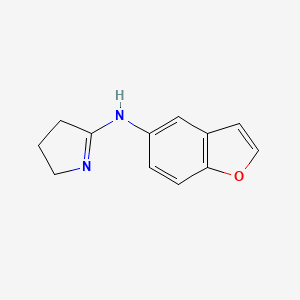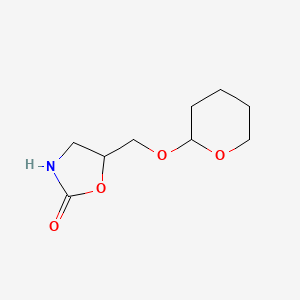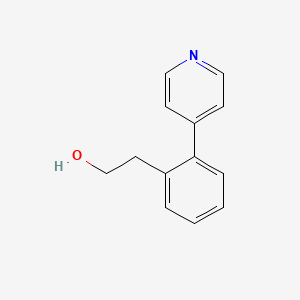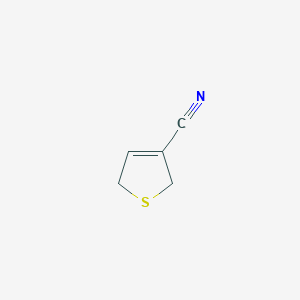
2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a methoxyphenyl group and a methylimidazolyl group attached to the quinazoline core
准备方法
The synthesis of 2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzonitrile with 2-methoxybenzaldehyde to form an intermediate, which is then cyclized to produce the quinazoline core. The introduction of the 4-methylimidazolyl group is achieved through nucleophilic substitution reactions using appropriate imidazole derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the imidazolyl group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy group, forming the corresponding phenol derivative.
科学研究应用
2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and the biological context.
相似化合物的比较
2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline can be compared with other similar compounds, such as:
2-Phenylquinazoline: Lacks the methoxy and imidazolyl groups, resulting in different chemical and biological properties.
2-(2-Methoxyphenyl)quinazoline: Lacks the imidazolyl group, which may affect its biological activity and chemical reactivity.
6-(4-Methylimidazol-1-yl)quinazoline:
The uniqueness of this compound lies in the combination of the methoxyphenyl and methylimidazolyl groups, which confer specific chemical properties and potential biological activities that are not present in the similar compounds mentioned above.
属性
分子式 |
C19H16N4O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline |
InChI |
InChI=1S/C19H16N4O/c1-13-11-23(12-21-13)15-7-8-17-14(9-15)10-20-19(22-17)16-5-3-4-6-18(16)24-2/h3-12H,1-2H3 |
InChI 键 |
PVSWTHFQIXUVHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)

